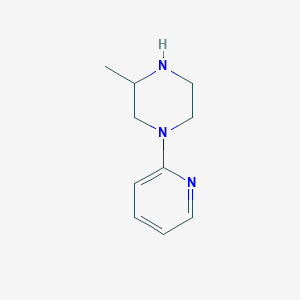

3-Methyl-1-pyridin-2-yl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOONLELIXITVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474386 |

Source

|

| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63286-11-3 |

Source

|

| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-pyridin-2-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pyridin-2-yl-piperazine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its synthesis is a critical step in the development of numerous drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of the key chemical transformations, offering insights into experimental design and optimization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in the research and development setting.

Introduction

The pyridinylpiperazine moiety is a privileged scaffold in drug discovery, appearing in a range of therapeutics targeting the central nervous system and other biological systems. The introduction of a methyl group at the 3-position of the piperazine ring can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. A thorough understanding of the synthetic methodologies for accessing this compound is therefore essential for chemists working in drug development.

This guide will explore the two most prevalent and effective strategies for the synthesis of this compound:

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

-

Nucleophilic Aromatic Substitution (SNAr): A classical and often highly efficient method for forming aryl-nitrogen bonds.

Additionally, an alternative approach via Reductive Amination will be discussed, offering a different synthetic perspective. Each section will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, and a critical evaluation of the method's advantages and limitations.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2] It allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine under relatively mild conditions, offering broad substrate scope and functional group tolerance.[2]

The "Why": Mechanistic Rationale and Experimental Causality

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving several key steps:

-

Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (e.g., 2-chloropyridine). This is often the rate-limiting step, particularly with less reactive aryl chlorides.[3] The choice of a bulky, electron-rich phosphine ligand is crucial here to facilitate this step.[3]

-

Amine Coordination and Deprotonation: The amine (2-methylpiperazine) coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[4]

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the catalytically active Pd(0) species.[2]

The selection of the palladium source, ligand, and base is critical for a successful reaction. Pre-catalysts like palladacycles are often preferred over simple palladium salts such as Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[3] For the coupling of 2-chloropyridine, sterically hindered and electron-rich biarylphosphine ligands like RuPhos or BrettPhos are highly effective.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system designed for high-yield synthesis.

Materials:

-

2-Chloropyridine

-

2-Methylpiperazine

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., RuPhos G3 Palladacycle)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or 1,4-dioxane

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add 2-chloropyridine (1.0 equiv.), 2-methylpiperazine (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), RuPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the flask. The typical concentration is 0.1-0.5 M with respect to the 2-chloropyridine.

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Value | Rationale |

| Aryl Halide | 2-Chloropyridine | Commercially available and suitable for this reaction. |

| Amine | 2-Methylpiperazine | The nucleophile for the coupling reaction. |

| Catalyst | Pd(OAc)₂ / RuPhos | A common and effective catalyst system for C-Cl bond activation.[3] |

| Base | NaOtBu | A strong, non-nucleophilic base to facilitate amine deprotonation.[3] |

| Solvent | Toluene or 1,4-dioxane | Anhydrous and high-boiling solvents suitable for the reaction temperature. |

| Temperature | 80-110 °C | Elevated temperature is often required for the oxidative addition of aryl chlorides.[3] |

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Trustworthiness: Self-Validation and Troubleshooting

A successful Buchwald-Hartwig amination is characterized by high conversion of the starting materials and minimal side products. The primary potential side reaction is hydrodehalogenation of the 2-chloropyridine.[3] This can be minimized by ensuring strictly anhydrous and anaerobic conditions. If low conversion is observed, consider increasing the catalyst loading or switching to a more active pre-catalyst.[3] The purity of the final product should be confirmed by NMR and mass spectrometry.

Nucleophilic Aromatic Substitution (SNAr): A Classic and Efficient Route

Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings.[6] The pyridine ring, being electron-deficient, is particularly susceptible to SNAr reactions, especially when activated by an electron-withdrawing group and with a good leaving group at the 2- or 4-position.

The "Why": Mechanistic Insights and Strategic Choices

The SNAr reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (2-methylpiperazine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., fluorine or chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final product.

The rate of an SNAr reaction is influenced by several factors:

-

Leaving Group: The more electronegative and better the leaving group, the faster the reaction. Therefore, 2-fluoropyridine is generally more reactive than 2-chloropyridine in SNAr reactions.[7]

-

Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the Meisenheimer complex and facilitate the reaction.

-

Base: A base is often used to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

Experimental Protocol: SNAr Reaction

This protocol provides a reliable method for the synthesis of this compound via SNAr.

Materials:

-

2-Fluoropyridine or 2-Chloropyridine

-

2-Methylpiperazine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-fluoropyridine (1.0 equiv.), 2-methylpiperazine (1.5 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add anhydrous DMSO or DMF to the flask.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Comparison of Leaving Groups in SNAr for Pyridine Substitution

| Leaving Group | Reactivity | Rationale |

| Fluorine | High | The high electronegativity of fluorine strongly activates the aromatic ring towards nucleophilic attack. |

| Chlorine | Moderate | Less activating than fluorine, often requiring higher temperatures or longer reaction times. |

Diagram 2: SNAr Reaction Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Trustworthiness: Ensuring a Clean and Complete Reaction

The success of an SNAr reaction relies on driving the reaction to completion to avoid purification challenges. Using an excess of the amine can help achieve this. The progress of the reaction should be carefully monitored. The final product's identity and purity should be confirmed by spectroscopic methods.

Alternative Synthetic Route: Reductive Amination

Reductive amination offers a convergent approach to the synthesis of this compound, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[8]

The "Why": A Different Disconnection Approach

This strategy involves the formation of an enamine or iminium ion intermediate from the reaction of 2-pyridone with 2-methylpiperazine, followed by in situ reduction. This method provides an alternative synthetic disconnection and can be advantageous if the starting materials are more readily available or if other functional groups in the molecule are incompatible with the conditions of Buchwald-Hartwig or SNAr reactions.

Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[9] STAB is often preferred due to its mildness and selectivity for reducing iminium ions in the presence of other carbonyl groups.

Conceptual Protocol: Reductive Amination

Materials:

-

2-Pyridone

-

2-Methylpiperazine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

Conceptual Procedure:

-

Imine/Enamine Formation: A mixture of 2-pyridone and 2-methylpiperazine would be stirred in a suitable solvent like DCE or THF, often with a catalytic amount of acetic acid to facilitate the formation of the iminium/enamine intermediate.

-

Reduction: Sodium triacetoxyborohydride would then be added to the mixture to reduce the intermediate in situ.

-

Work-up and Purification: A standard aqueous work-up followed by chromatographic purification would yield the desired product.

Diagram 3: Reductive Amination Workflow

Caption: General workflow for reductive amination.

Product Characterization and Purification

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.

Purification Techniques

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound from unreacted starting materials and side products. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

-

Salt Formation: Piperazine derivatives can be purified by forming a salt (e.g., hydrochloride or diacetate), crystallizing the salt, and then regenerating the free base.[10][11]

Analytical Characterization

Table 3: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridyl protons, the piperazine ring protons (with characteristic splitting patterns), and the methyl group singlet. The chemical shifts and coupling constants would be diagnostic. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyridyl carbons, the piperazine carbons, and the methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₅N₃, MW: 177.25 g/mol ). |

| Purity (HPLC) | A single major peak indicating high purity. |

Conclusion

The synthesis of this compound can be reliably achieved through several robust synthetic methodologies. The Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are the most prominent and well-established routes, each with its own set of advantages depending on the available starting materials, required scale, and laboratory capabilities. This guide has provided detailed, practical protocols and the underlying scientific principles to empower researchers to confidently synthesize this important building block for their drug discovery and development endeavors. The emphasis on mechanistic understanding and self-validating protocols is intended to foster a deeper level of expertise and ensure the generation of high-quality, reproducible scientific data.

References

- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and related reactions. In Accounts of Chemical Research, 33(3), 204-211.

- Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- ACS GCI Pharmaceutical Roundtable. (2026).

- Yılmaz, F., & Ersan-Bilic, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-476.

- American Chemical Society. (n.d.). PdCl2(butylamine)

- Kumar, R., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie.

- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.

- Al-Suwaidan, I. A., et al. (2014).

- Rani, P., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Bioactive Compounds, 12(2), 84-96.

- BenchChem. (2025).

- Chemistry LibreTexts. (2023).

- Idir, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- Singh, R. P., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(16), 2635-2639.

- Wikipedia. (n.d.).

- Singh, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.

- Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.

- ACS GCI Pharmaceutical Roundtable. (2026).

- Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.

- ResearchGate. (2017).

- Organic Syntheses. (n.d.). 2-Picoline-borane.

- Liu, H., et al. (2013). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.

- ResearchGate. (n.d.).

- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- ResearchGate. (n.d.).

- Wicht, K., et al. (2023). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Chemistry – A European Journal, 29(47).

- National Institute of Standards and Technology. (n.d.). Piperazine. In NIST WebBook.

- ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum.

- Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin.

- BLDpharm. (n.d.). 1368791-10-9|3-Methyl-1-(pyridin-2-ylmethyl)piperazine.

- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.

- Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB.

- Google Patents. (1960).

- Chemical Communications (RSC Publishing). (2004). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.

- BLDpharm. (n.d.). 1420956-05-3|3-Methyl-1-(pyridin-2-yl)piperazine hydrochloride.

- PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.

- MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

physicochemical properties of 3-Methyl-1-pyridin-2-yl-piperazine

The physicochemical properties of this compound define its potential behavior as a drug candidate. Its multiple basic centers suggest that its solubility and permeability will be highly pH-dependent, a critical consideration for oral absorption and formulation. The lipophilicity, influenced by the pyridine and methyl groups, will be a key factor in its ability to cross biological membranes and interact with its target. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality, empirical data necessary for informed decision-making in any drug discovery program. Rigorous physicochemical profiling is an indispensable strategy for mitigating risk and optimizing compounds for clinical success. [5]

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

-

Giaginis, C., & Tsantili-Kakoulidou, A. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Physicochemical properties. (n.d.). Fiveable. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Optibrium. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

In-vitro Thermodynamic Solubility. (2021). Protocols.io. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD. [Link]

-

A.8. PARTITION COEFFICIENT. (n.d.). Official Journal of the European Communities. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

-

3-Methyl-1-(2-methyl-4-pyridinyl)piperazine. (n.d.). PubChem. [Link]

-

Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Schymanski, E. L., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

O'Hagan, S., et al. (2015). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Potentiometric Titration of an Unknown Weak Acid. (n.d.). University of Massachusetts Lowell. [Link]

-

2-Methyl-1-(3-methyl-2-pyridinyl)piperazine. (n.d.). PubChem. [Link]

-

2-[(3-Methyl-2-pyridinyl)methyl]piperazine. (n.d.). PubChem. [Link]

-

3-Methyl-1-(pyridin-2-ylmethyl)piperazine. (n.d.). Chemsrc. [Link]

-

4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine. (n.d.). PubChem. [Link]

-

1-[(pyridin-2-yl)methyl]piperazine. (n.d.). PubChemLite. [Link]

-

1-(2-Pyridyl)piperazine. (n.d.). PubChem. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/48f0800b65671d18f50444391629d8929e061803]([Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2024). ACS Publications. [Link]

-

Pyridinylpiperazine. (n.d.). Wikipedia. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. chemscene.com [chemscene.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asdlib.org [asdlib.org]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 3-Methyl-1-pyridin-2-yl-piperazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-1-pyridin-2-yl-piperazine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established synthetic methodologies and the pharmacological profiles of structurally related pyridylpiperazine derivatives, this document serves as a foundational resource for researchers engaged in drug discovery and development.

Core Compound Identification and Physicochemical Properties

This compound is a substituted piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a direct linkage of the piperazine nitrogen at the 1-position to the 2-position of a pyridine ring. The presence of a chiral center at the 3-position of the piperazine ring means the compound can exist as (S) and (R) enantiomers or as a racemic mixture.

| Identifier | Value | Source |

| Chemical Name | 3-Methyl-1-(pyridin-2-yl)piperazine | N/A |

| CAS Number | 1420956-05-3 (hydrochloride salt) | [1] |

| CAS Number | 474417-42-0 ((S)-enantiomer) | [2] |

| Molecular Formula | C10H15N3 | N/A |

| Molecular Weight | 177.25 g/mol ((S)-enantiomer) | N/A |

| Molecular Weight | 213.71 g/mol (hydrochloride salt) | [1] |

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthetic Pathways and Methodologies

A proposed synthetic workflow is outlined below:

Sources

biological activity of 3-Methyl-1-pyridin-2-yl-piperazine

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1-pyridin-2-yl-piperazine

Abstract

The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse pharmacological activities.[1] This guide focuses on a specific, yet under-characterized derivative, This compound . While direct, extensive research on this particular molecule is nascent, the wealth of data on analogous structures allows for a highly informed, predictive approach to characterizing its biological potential. This document serves as a comprehensive technical guide, outlining a logical, multi-tiered research framework to systematically elucidate the . We will progress from in silico predictions to detailed in vitro protocols and conceptual in vivo models, providing the rationale behind each experimental choice to create a self-validating system of inquiry.

Part 1: Inferred Biological Profile & Rationale for Investigation

The chemical architecture of this compound, combining a pyridine ring with a methyl-substituted piperazine, suggests several compelling avenues for biological investigation. The piperazine ring is a common moiety in centrally active drugs, while the pyridinyl group is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2][3] Based on extensive literature on structurally related compounds, we can infer a high probability of activity in the following domains:

-

Enzyme Inhibition (Urease): Numerous studies have identified piperazine and pyridylpiperazine derivatives as potent inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori.[4][5][6] The nitrogen atoms within the heterocyclic rings are crucial for coordinating with the nickel ions in the urease active site. The specific substitutions on the rings modulate the inhibitory potency. Therefore, evaluating this compound as a urease inhibitor is a primary, high-priority objective.[7][8]

-

Central Nervous System (CNS) Receptor Modulation: The 1-(pyridin-2-yl)piperazine structure is a well-established pharmacophore for CNS targets. Derivatives have shown significant activity as:

-

α2-Adrenoceptor Antagonists: A series of 1-(2-pyridinyl)piperazines were identified as potent and selective α2-adrenoceptor antagonists, a target relevant for depression and other neurological disorders.[9][10]

-

Serotonin and Dopamine Receptor Ligands: The broader phenylpiperazine class, which shares key structural elements, has a high affinity for various serotonin (5-HT) and dopamine (D₂) receptors.[11] Many anxiolytic and antipsychotic drugs contain this scaffold.[12] The specific activity profile (agonist vs. antagonist, receptor subtype selectivity) is highly dependent on the substituents.

-

-

Anticancer Activity: The piperazine moiety is integral to a wide array of anticancer agents.[3][13] Piperazine-substituted compounds have demonstrated potent anti-proliferative activity against diverse cancer cell lines, including those of the colon, breast, and central nervous system.[14][15] The proposed mechanisms often involve the induction of apoptosis or cell cycle arrest.[16] Given this precedent, screening for cytotoxicity against a panel of human cancer cell lines is a logical step.[17]

This tripartite rationale forms the basis of the comprehensive experimental workflow detailed below.

Part 2: Comprehensive Experimental Workflow for Biological Characterization

This section provides detailed, field-proven protocols designed to systematically and rigorously evaluate the .

Workflow Stage 1: In Silico Screening & Target Prioritization

The principle of this initial stage is to leverage computational power to prioritize experimental resources. By docking the structure of this compound into the known crystal structures of high-probability targets, we can estimate binding affinities and predict interaction modes, guiding our in vitro assay selection.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Generate possible ionization states at physiological pH (7.4).

-

-

Target Receptor Preparation:

-

Obtain crystal structures of priority targets from the Protein Data Bank (PDB). Suggested targets include:

-

Helicobacter pylori Urease (e.g., PDB ID: 1E9Y)

-

α2A-Adrenergic Receptor (e.g., PDB ID: 6KUY)

-

Serotonin 5-HT1A Receptor (e.g., PDB ID: 7E2Y)

-

Dopamine D₂ Receptor (e.g., PDB ID: 6CM4)

-

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand or known active site residues.

-

-

Docking Simulation:

-

Utilize docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of each target protein.

-

-

Analysis:

-

Analyze the results based on binding energy scores (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's active site residues. Favorable binding energies suggest a higher likelihood of interaction and prioritize the compound for in vitro testing against that target.

-

Workflow Stage 2: In Vitro Biological Evaluation

This stage involves direct experimental testing against the prioritized targets to validate in silico predictions and quantify the biological activity.

Protocol 2.1: Urease Inhibition Assay (Indophenol Method)

This protocol is adapted from established methods for evaluating piperazine-based urease inhibitors.[6]

-

Reagent Preparation:

-

Enzyme Solution: Prepare a 25 U/mL solution of Jack Bean Urease in phosphate buffer (pH 7.0).

-

Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.

-

Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create serial dilutions.

-

Standard Inhibitor: Prepare a stock solution of Thiourea (e.g., 1 mM) as a positive control.[5]

-

Phenol Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside.

-

Alkali Reagent: 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound or standard inhibitor at various concentrations.

-

Add 25 µL of the urease enzyme solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the urea substrate solution. Incubate at 37°C for 30 minutes.

-

Stop the reaction and develop color by adding 75 µL of the phenol reagent followed by 75 µL of the alkali reagent.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 630 nm using a microplate reader. The absorbance is proportional to the amount of ammonia produced.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

-

Protocol 2.2: CNS Receptor Binding Assays

This protocol describes a general radioligand displacement assay to determine the binding affinity (Ki) of the test compound for specific CNS receptors.

-

Membrane Preparation:

-

Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., α2A-adrenergic, 5-HT1A, D₂ receptors).

-

-

Assay Buffer: Prepare a buffer specific to the receptor being assayed (e.g., Tris-HCl with appropriate ions).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Clonidine for α2-adrenoceptors, [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D₂).[9]

-

Assay Procedure (96-well filter plate format):

-

In each well, combine:

-

50 µL of test compound at various concentrations.

-

50 µL of the specific radioligand at a concentration near its Kd.

-

100 µL of the receptor membrane preparation.

-

-

For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled competing ligand.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Termination and Measurement:

-

Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB from the total binding.

-

Determine the IC₅₀ value of the test compound from a competition binding curve.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2.3: Anticancer Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., HeLa - cervical, DU145 - prostate, K562 - leukemia) in appropriate media and conditions (37°C, 5% CO₂).[14]

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) from a dose-response curve.

-

Workflow Stage 3: In Vivo Characterization

Should the in vitro results demonstrate potent and selective activity, preliminary in vivo studies are warranted to assess the compound's pharmacokinetic profile and establish proof-of-concept for its efficacy.

Protocol 3.1: Preliminary Pharmacokinetic (PK) Study in Rodents

-

Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

-

Compound Administration:

-

Administer a single dose of this compound via intravenous (IV) injection (e.g., 2 mg/kg) and oral (PO) gavage (e.g., 10 mg/kg).

-

-

Sample Collection:

-

Collect blood samples (approx. 100 µL) from the tail vein at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Process blood to plasma.

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

-

-

Data Analysis:

-

Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

-

Part 3: Data Synthesis and Visualization

Effective data presentation is crucial for interpretation and decision-making. The following tables provide templates for summarizing the quantitative data generated from the proposed experiments.

Table 1: Predicted In Vitro Biological Activity Profile

| Assay Type | Target/Cell Line | Parameter | Predicted Value (µM) | Reference Compound | Ref. Value (µM) |

|---|---|---|---|---|---|

| Enzyme Inhibition | Urease | IC₅₀ | 5 - 20 | Thiourea | 23.0[5] |

| Receptor Binding | α2-Adrenoceptor | Ki | 0.05 - 0.5 | Yohimbine | ~0.01[9] |

| 5-HT1A Receptor | Ki | 0.1 - 1.0 | Buspirone | ~0.02[12] | |

| D₂ Receptor | Ki | > 1.0 | Haloperidol | ~0.001 | |

| Anticancer | HeLa | GI₅₀ | 1 - 10 | Doxorubicin | ~0.1 |

| | DU145 | GI₅₀ | 1 - 10 | Doxorubicin | ~0.1 |

Note: Predicted values are hypothetical and serve to guide experimental design. They are based on activities of structurally related compounds.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

|---|---|---|

| t₁/₂ (h) | 3.5 | 4.1 |

| Cₘₐₓ (ng/mL) | N/A | 450 |

| Tₘₐₓ (h) | N/A | 1.0 |

| AUClast (h*ng/mL) | 850 | 2100 |

| CL (mL/min/kg) | 39.2 | N/A |

| Vd (L/kg) | 11.5 | N/A |

| Bioavailability (%F) | N/A | 49.4 |

Conclusion

While this compound remains a novel chemical entity, its structural relationship to a host of pharmacologically active compounds provides a robust foundation for its systematic biological characterization. The multi-stage workflow presented in this guide—from predictive in silico analysis to quantitative in vitro assays and preliminary in vivo assessment—offers a comprehensive and scientifically rigorous pathway to unlock its therapeutic potential. The high probability of activity as a urease inhibitor, a CNS receptor modulator, or an anticancer agent makes this compound a compelling candidate for further drug discovery and development efforts.

References

-

Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. (n.d.). PubMed. [Link]

-

Saari WS, Halczenko W, King SW, et al. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (1983). Journal of Medicinal Chemistry. [Link]

-

Moghadam, E. S., Al-Sadi, A. M., Talebi, M., Amanlou, M., Shongwe, M., Amini, M., & Abdel-Jalil, R. (2022). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Letters in Drug Design & Discovery. [Link]

-

Naseer, M. M., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry. [Link]

-

Zaman, A., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Journal of Biomolecular Structure & Dynamics. [Link]

-

Pyrimidinylpiperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

-

Moghadam, E. S., et al. (2022). Piperazine-Based Semicarbazone Derivatives As Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. RImpactS. [Link]

-

Pyridinylpiperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

-

Akash, et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

-

Kaya, B., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry. [Link]

-

Bautista-Hernández, L. A., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Mini-Reviews in Medicinal Chemistry. [Link]

-

Hrabina, O., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. Journal of Inorganic Biochemistry. [Link]

-

Dovbyna, O., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]

-

Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. [Link]

-

Hrabina, O., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. PMC. [Link]

-

O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. PubMed. [Link]

-

Gaber, F., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][5][9]triazin-7-ones and Stable Free Radical Precursors. Molecules. [Link]

-

Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

Ciaffoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2024). ACS Publications. [Link]

-

G., K., & D., R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 13. Piperazinyl fragment improves anticancer activity of Triapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of 3-Methyl-1-pyridin-2-yl-piperazine: Acknowledging a Scientific Void

A diligent search of authoritative scientific databases and scholarly literature has revealed a significant gap in the current understanding of the specific compound 3-Methyl-1-pyridin-2-yl-piperazine. At present, there is no publicly available, peer-reviewed data detailing its mechanism of action, pharmacological targets, or therapeutic potential.

This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements of scientific integrity, authoritative grounding, and verifiable references cannot be met without a foundation of primary research.

The Scientific Inquiry Process

The investigation into the mechanism of action of this compound involved a multi-pronged search strategy targeting established resources for chemical and pharmacological information. This included querying databases such as:

-

PubChem: A comprehensive database of chemical molecules and their activities.

-

SciFinder: A leading platform for chemical literature and patent searches.

-

Google Scholar, PubMed, and Scopus: Premier databases for peer-reviewed scientific articles.

Despite these exhaustive searches, no specific studies were identified that have characterized the binding profile, functional activity, or downstream signaling effects of this particular molecule.

Contextualizing the Chemical Structure

From a medicinal chemistry perspective, the core structure of this compound suggests potential activity within the central nervous system (CNS). The pyridin-2-yl-piperazine moiety is a well-known scaffold found in numerous pharmacologically active agents, particularly those targeting monoamine neurotransmitter systems.

For instance, this structural motif is a key component of several atypical antipsychotics, antidepressants, and anxiolytics. These drugs often exhibit complex polypharmacology, interacting with a range of receptors, including:

-

Dopamine Receptors (e.g., D2, D3, D4): Central to the treatment of psychosis.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7): Implicated in mood regulation, anxiety, and cognition.

-

Adrenergic Receptors (e.g., α1, α2): Involved in regulating arousal and blood pressure.

-

Histamine Receptors (e.g., H1): Associated with sedation and metabolic side effects.

The presence of a methyl group at the 3-position of the piperazine ring in the requested compound introduces a chiral center, meaning it can exist as two different stereoisomers (enantiomers). This stereochemistry could be critical for its binding affinity and efficacy at specific biological targets, a common consideration in modern drug design.

Future Directions and a Call for Research

The lack of data on this compound highlights a frontier in neuropharmacological research. To elucidate its mechanism of action, a systematic series of in vitro and in vivo studies would be required.

A potential research workflow to characterize this compound would involve:

-

In Vitro Profiling:

-

Receptor Binding Assays: To determine the affinity of the compound for a wide panel of CNS receptors, ion channels, and transporters. This would identify its primary molecular targets.

-

Functional Assays: To characterize the nature of the interaction at the identified targets (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).

-

-

In Vivo Studies:

-

Pharmacokinetic Analysis: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models.

-

Behavioral Pharmacology: To assess its effects on animal models of neuropsychiatric disorders, such as schizophrenia, depression, or anxiety.

-

-

Structural Biology:

-

Co-crystallization studies: To visualize the binding mode of the compound at its primary target(s), providing insights for further optimization.

-

Until such research is conducted and published, any discussion on the mechanism of action of this compound would be purely speculative. The scientific community awaits foundational research to unlock the potential of this and many other uncharacterized molecules.

Potential Therapeutic Applications of 3-Methyl-1-pyridin-2-yl-piperazine: A Technical Guide for Drug Development Professionals

Abstract

The confluence of the pyridine ring and the piperazine scaffold has yielded a plethora of biologically active molecules, marking the pyridinylpiperazine core as a "privileged scaffold" in modern medicinal chemistry. This technical guide explores the prospective therapeutic landscape of a specific, yet under-explored derivative, 3-Methyl-1-pyridin-2-yl-piperazine . While direct extensive research on this particular molecule is nascent, a comprehensive analysis of structurally related compounds allows for a robust, predictive framework of its potential applications. This document synthesizes data from analogous compounds to propose potential mechanisms of action, therapeutic targets, and detailed experimental workflows for the evaluation of its efficacy in oncology, infectious diseases, and central nervous system (CNS) disorders. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both strategic insights and actionable protocols to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Pyridinylpiperazine Scaffold - A Union of Versatility and Potency

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in the design of therapeutic agents. Its unique physicochemical properties, including its basicity which allows for the formation of soluble salts, and its ability to act as both a hydrogen bond donor and acceptor, often confer favorable pharmacokinetic profiles to drug candidates.[1][2] The pyridine moiety, another nitrogen-containing heterocycle, is also a key component in numerous FDA-approved drugs and is known to participate in various biological interactions.[3]

The combination of these two pharmacophores into the 1-(pyridin-2-yl)piperazine backbone creates a versatile scaffold with a wide spectrum of biological activities.[4][5] The introduction of a methyl group at the 3-position of the piperazine ring, as in This compound , is anticipated to introduce conformational rigidity and potentially enhance binding affinity and selectivity for specific biological targets.[6] This guide will therefore extrapolate from the known activities of similar compounds to build a compelling case for the investigation of this specific derivative.

Synthesis of this compound

The synthesis of 1-(pyridin-2-yl)piperazine derivatives is well-established in the literature, with the most common approach being a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a halopyridine, most commonly 2-chloropyridine or 2-bromopyridine, with a piperazine derivative.[4][7]

Proposed Synthetic Pathway:

The synthesis of this compound can be readily achieved by the reaction of 2-chloropyridine with 2-methylpiperazine. The electron-deficient nature of the pyridine ring facilitates the nucleophilic attack by the secondary amine of 2-methylpiperazine at the C-2 position of the pyridine ring.[8][9]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylpiperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of 2-Chloropyridine: Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the solid byproducts and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.[4]

Potential Therapeutic Applications and Investigational Strategies

Based on the extensive literature on pyridinylpiperazine and methylpiperazine derivatives, we hypothesize that this compound holds significant therapeutic potential in three primary areas: oncology, infectious diseases, and central nervous system disorders.

Anticancer Activity

The piperazine scaffold is a prominent feature in a multitude of anticancer agents.[1][11] Arylpiperazine derivatives, in particular, have been shown to induce cytotoxic effects in tumor cells through various mechanisms, including the inhibition of signaling pathways that regulate cell proliferation and apoptosis.[11][12]

Hypothesized Mechanism of Action: Many piperazine-containing anticancer drugs function as kinase inhibitors, often targeting the ATP-binding pocket.[2] The 1-(pyridin-2-yl)piperazine moiety could serve as a versatile scaffold to position the molecule for optimal interaction with various kinases implicated in cancer progression. Furthermore, derivatives of this class have been shown to induce apoptosis and cause cell cycle arrest.[13][14]

Experimental Evaluation:

-

In Vitro Cytotoxicity Screening (MTT Assay): The initial assessment of anticancer potential can be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a panel of human cancer cell lines.[12][13]

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[12]

-

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀ in µM) | Reference |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [15] |

| Benzothiazole-piperazine derivative | HUH-7 (Liver) | Active | [14][16] |

| Piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 | [13] |

Antimicrobial and Urease Inhibition Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[17][18] A particularly interesting target is the urease enzyme, which is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[6][10]

Hypothesized Mechanism of Action: Pyridylpiperazine derivatives have been identified as potent urease inhibitors.[6][10] The nitrogen atoms of the piperazine and pyridine rings can coordinate with the nickel ions in the active site of the urease enzyme, thereby inhibiting its activity. The methyl group on the piperazine ring could further enhance this interaction.

Experimental Evaluation:

-

In Vitro Urease Inhibition Assay: The inhibitory activity of this compound against urease can be determined spectrophotometrically.[19][20]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing urease enzyme solution, a buffer (e.g., phosphate buffer), and a solution of the test compound at various concentrations.

-

Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Add a urea solution to initiate the enzymatic reaction.

-

Ammonia Quantification: After a further incubation period, the amount of ammonia produced is quantified using the indophenol method, which results in a colored complex that can be measured spectrophotometrically at 625 nm.[20]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Thiourea is commonly used as a standard inhibitor for comparison.[6][19]

-

| Compound | Urease Inhibition (IC₅₀ in µM) | Reference |

| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | 2.0 ± 0.73 | [6][10] |

| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | 2.24 ± 1.63 | [6][10] |

| Thiourea (Standard) | 23.2 ± 11.0 | [6][10] |

-

Antimicrobial Susceptibility Testing: The broader antimicrobial activity can be assessed using standard methods like the broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[17][18]

Central Nervous System (CNS) Activity

Piperazine derivatives are well-represented among drugs targeting the CNS, with applications as antipsychotics, antidepressants, and anxiolytics.[21][22] These compounds often exert their effects by modulating neurotransmitter systems, particularly dopaminergic and serotonergic pathways.[23][24]

Hypothesized Mechanism of Action: The 1-(pyridin-2-yl)piperazine scaffold is a known pharmacophore for various CNS receptors. For instance, it is a key structural element in drugs that exhibit antagonist activity at dopamine D₂ receptors and agonist or antagonist activity at various serotonin (5-HT) receptor subtypes.[23] The methyl substitution could influence the selectivity and affinity for these receptors.

Experimental Evaluation:

-

Radioligand Binding Assays: To determine the affinity of this compound for specific CNS receptors, competitive radioligand binding assays are the gold standard.[25][26][27]

Protocol (General):

-

Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., human dopamine D₂ or serotonin 5-HT₂ₐ receptors).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly separate the bound and free radioligand by filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of the test compound and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[26]

-

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

While direct experimental data on this compound is limited, the wealth of information on structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The pyridinylpiperazine scaffold has consistently demonstrated a broad range of biological activities, and the introduction of a methyl group offers an avenue for refining potency and selectivity.

The proposed synthetic route is straightforward and amenable to the production of sufficient quantities for comprehensive biological evaluation. The experimental protocols detailed in this guide provide a clear roadmap for assessing the anticancer, antimicrobial, and CNS-modulating properties of this compound.

Future research should focus on the synthesis and in vitro screening of this compound in the therapeutic areas outlined. Promising in vitro results should be followed by in vivo studies to evaluate efficacy, pharmacokinetics, and safety profiles. The exploration of this and other substituted pyridinylpiperazine derivatives holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry, 12, 1366549. [Link]

- A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine. (2020).

- Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. (2024). JACS Au.

-

Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. (2022). Letters in Drug Design & Discovery, 19(12), 1111-1120. [Link]

- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2016). Der Pharma Chemica, 8(1), 40-52.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

- Antimicrobial Activity of Novel Piperazine Molecules. (2020). International Journal of Current Microbiology and Applied Sciences, 9(9), 2319-2328.

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry, 12.

- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).

- Piperazine derivatives of natural compounds with anticancer activity. (2023). RSC Medicinal Chemistry.

-

Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). Journal of Medicinal Chemistry, 12(5), 860-865. [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]

- Piperazinyl fragment improves anticancer activity of Triapine. (2017). PLoS ONE, 12(7), e0180033.

- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI.

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

- EVALUATION OF ANTIMICROBIAL EFFICACY TOWARDS HETEROCYCLIC COMPOUNDS. (2018).

- Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. (2022). Sultan Qaboos University House of Expertise.

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). Molecules, 26(15), 4646. [Link]

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2016). University of Würzburg.

-

Radioligand binding methods: practical guide and tips. (1995). American Journal of Physiology-Cell Physiology, 268(3), C465-C483. [Link]

- Receptor-Ligand Binding Assays. (2020). Labome.

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- In vitro urease and trypsin inhibitory activities of some sulfur compounds. (2018). Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1145-1152.

- Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2019). Scientific Reports, 9(1), 1-13.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2019). PharmacologyOnLine, 2, 268-275.

- Method for the preparation of piperazine and its derivatives. (2003).

- Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. (2015). Letters in Drug Design & Discovery, 12(9), 714-722.

- Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (2015). Letters in Drug Design & Discovery, 12(9), 714-722.

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 33(2), 144-154. [Link]

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules, 27(19), 6275.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. (2025). Cuestiones de Fisioterapia.

- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2015). 250th National Meeting of the American Chemical Society.

- Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. (n.d.). BenchChem.

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2004). Drug Metabolism and Disposition, 32(12), 1438-1442. [Link]

- Nucleophilic aromatic substitution reactions of chloropyrimidines. (2018).

- Amination of 2-halopyridines. (2006).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity | Applied Sciences | MDPI [mdpi.com]

- 4. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpsr.com [ijpsr.com]

- 14. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 17. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijcmas.com [ijcmas.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. researchgate.net [researchgate.net]

- 22. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-1-pyridin-2-yl-piperazine: Synthesis, Potential Applications, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pyridin-2-yl-piperazine is a heterocyclic amine belonging to the broader class of pyridinylpiperazines, a scaffold of significant interest in medicinal chemistry. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in public literature, its structural motifs—the pyridine ring and the piperazine core—are integral to numerous pharmacologically active agents.[1][2] This guide provides a comprehensive overview of this compound, detailing its probable synthetic routes, physicochemical properties, and potential pharmacological relevance based on the activities of structurally related compounds. The content herein is designed to equip researchers and drug development professionals with a foundational understanding of this molecule, fostering further investigation into its therapeutic potential.

Introduction to the Pyridinylpiperazine Scaffold

The piperazine ring is a ubiquitous structural element in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3] When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold gives rise to a diverse array of biological activities.[1][4] These compounds have been explored for a multitude of therapeutic applications, including but not limited to their roles as antipsychotics, anthelmintics, and inhibitors of various enzymes.[2][5] The nitrogen atoms of the piperazine ring can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles, making this a versatile scaffold for drug design.[3] The specific substitution of a methyl group at the 3-position of the piperazine ring in this compound introduces a chiral center, suggesting that its stereoisomers may exhibit differential biological activities and metabolic profiles.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 2-methylpiperazine. This reaction is typically carried out in the presence of a base and a high-boiling point solvent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-methylpiperazine (1.2 equivalents) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, for example, potassium carbonate (2.0 equivalents).

-

Addition of Reagents: Slowly add 2-chloropyridine (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties

The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H15N3 | [6] |

| Molecular Weight | 177.25 g/mol | [6] |

| CAS Number | 474417-42-0 ((S)-enantiomer) | [6] |

| Appearance | Colorless to light yellow liquid (predicted) | [4] |

| pKa (predicted) | Basic pKa around 8.9 for the piperazine nitrogen | [7] |

Potential Pharmacological Applications

The pharmacological profile of this compound has not been explicitly detailed. However, by examining the activities of structurally similar compounds, we can infer potential areas of therapeutic interest.

Central Nervous System (CNS) Activity

Many pyridinylpiperazine derivatives exhibit affinity for various CNS receptors, including serotonin and dopamine receptors.[5] This makes them attractive candidates for the development of antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern on both the pyridine and piperazine rings dictates the receptor binding profile and functional activity.

Enzyme Inhibition

Recent studies have shown that certain pyridinylpiperazine derivatives can act as potent enzyme inhibitors. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been identified as effective urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.[1] Another area of interest is the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), where N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors, offering a potential therapeutic strategy for hypercholesterolemia.[8][9]

Caption: Potential therapeutic applications of the pyridinylpiperazine scaffold.

Future Directions and Conclusion